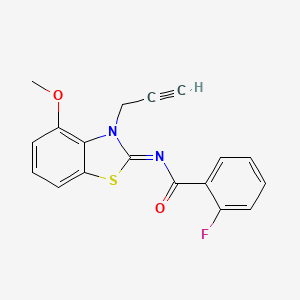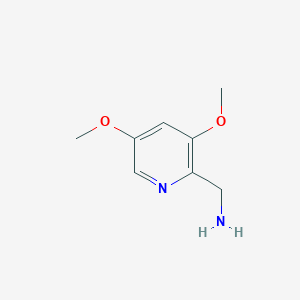![molecular formula C19H17F3N2O5 B2779071 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1421530-57-5](/img/structure/B2779071.png)
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, a trifluoromethylphenyl group, and an oxalamide group. The benzo[d][1,3]dioxol-5-yl group is a common motif in many bioactive molecules, including some anticancer agents . The trifluoromethylphenyl group is often used in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug candidates . Oxalamides are known for their wide range of biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Compounds containing benzo[d][1,3]dioxol (a component of the queried compound) and trifluoromethyl groups have been explored for their potential antimicrobial and antioxidant activities. For instance, N-Hydroxy-o-benzenedisulfonimide has been highlighted as a useful selective oxidizing agent, suggesting potential in the synthesis of antimicrobial agents (Barbero et al., 1996). This implies that the compound could have applications in developing new antimicrobial formulations or in research focused on oxidative stress-related processes.
Anti-inflammatory and Analgesic Potential
The development of derivatives of anti-inflammatory compounds like Celecoxib, involving trifluoromethyl phenyl groups, has been undertaken to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research suggests a broad spectrum of biological activities that could be relevant for N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in various therapeutic areas (Küçükgüzel et al., 2013).
Photophysical Properties and Material Science Applications
The synthesis and investigation of compounds with trifluoromethylbenzyl groups for their photophysical properties indicate potential applications in material science, particularly in the development of novel photonic and electronic materials. For example, peripherally tetra-substituted phthalocyanines bearing trifluoromethylbenzyl groups have been studied for their electrochemical and spectroelectrochemical properties, relevant in fields like electrochemical technologies and photonic devices (Kamiloğlu et al., 2018).
Catalytic Activities and Chemical Synthesis
Research on the catalytic activities of various metal complexes suggests potential applications of compounds with related structures in catalysis and chemical synthesis. For instance, Ru(III) complexes have been explored for their DNA binding and catalytic activities, which could imply the utility of this compound in related chemical transformations or as a part of novel catalytic systems (El-Sonbati et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with atp-binding cassette transporters and VEGFR1 . These targets play crucial roles in cellular processes such as drug transport and angiogenesis, respectively.
Biochemical Pathways
If the compound does indeed interact with atp-binding cassette transporters, it could potentially influence drug transport pathways . If it interacts with VEGFR1, it could affect angiogenesis pathways .
Result of Action
If the compound does indeed interact with atp-binding cassette transporters, it could potentially influence the transport of various drugs across cell membranes . If it interacts with VEGFR1, it could potentially inhibit angiogenesis .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)12-2-1-3-13(9-12)24-18(27)17(26)23-7-6-14(25)11-4-5-15-16(8-11)29-10-28-15/h1-5,8-9,14,25H,6-7,10H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGJQBZYVGKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2778991.png)



![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2778999.png)
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2779000.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2779001.png)
![Lithium;2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B2779002.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2779003.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2779005.png)
![5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2779006.png)
![4-[3-(2,4-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2779007.png)

